![molecular formula C17H16ClNO2 B2395372 4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034601-85-7](/img/structure/B2395372.png)
4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
The compound is a benzamide derivative with a 2,3-dihydro-1H-inden-2-yl group attached to the nitrogen atom of the amide group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. The 2,3-dihydro-1H-inden-2-yl group is a bicyclic structure consisting of a benzene ring fused to a cyclopentane .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring attached to an amide group, which is in turn attached to a 2,3-dihydro-1H-inden-2-yl group . The presence of the benzene ring suggests that the compound may exhibit aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzene ring could contribute to its stability and the amide group could influence its solubility in water .Scientific Research Applications
Electrophilic Properties and Mutagenicity
Research on compounds similar to "4-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide" has focused on understanding their electrophilic properties and potential mutagenicity. For instance, a study on 4-chloro-N-(hydroxymethyl)benzamide, a model compound of carbinolamides formed during the metabolic oxidation of N-methylamides, showed that it did not react with nucleophiles like cyanide or glutathione under physiological conditions. This indicates that despite its electrophilic characteristics, it may not form reactive electrophilic methyleneimines that could lead to mutagenic outcomes. This suggests potential for these compounds to be designed in a way that minimizes harmful interactions while retaining beneficial properties (Overton et al., 1986).
Degradation Studies for Antitumor Agents
Another study focused on the degradation of 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, an antitumor agent, under hydrolysis conditions. Understanding the degradation behavior of such compounds is critical in drug development to assess their stability and identify potential degradation products, which is essential for ensuring the safety and efficacy of pharmaceuticals (Santos et al., 2013).
Antimicrobial Activity
Research has also been conducted on derivatives of similar structures for their antimicrobial activity. For example, the synthesis of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and its antimicrobial activity against various bacterial species demonstrates the potential of these compounds in developing new antimicrobial agents. This highlights the versatility of the core structure in synthesizing compounds with significant biological activities (Patel et al., 2011).
Structural Analysis and Interaction Studies
The detailed structural analysis and investigation of intermolecular interactions of similar compounds, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, provide insights into their molecular behavior, which is crucial for understanding their pharmacological properties and designing more effective derivatives (Siddiqui et al., 2008).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Given the wide range of biological activities of indole derivatives, the effects could be diverse depending on the specific target and pathway involved .
Future Directions
properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-5-12(6-8-15)16(20)19-11-17(21)9-13-3-1-2-4-14(13)10-17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQXTBNWIRFLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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